An In-depth Technical Guide to 4-(4-Iodo-phenyl)-4-oxo-butyric acid (CAS Number 194146-02-6)
An In-depth Technical Guide to 4-(4-Iodo-phenyl)-4-oxo-butyric acid (CAS Number 194146-02-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Iodo-phenyl)-4-oxo-butyric acid, a compound of interest in medicinal chemistry and drug development. This document consolidates available data on its physicochemical properties, synthesis, potential biological activity, and applications, with a focus on experimental protocols and pathway visualizations.
Physicochemical Properties
Table 1: Physicochemical Data of 4-(4-Iodo-phenyl)-4-oxo-butyric acid and Related Compounds
| Property | 4-(4-Iodo-phenyl)-4-oxo-butyric acid | 4-(4-Bromophenyl)-4-oxobutanoic acid | 4-(4-Methylphenyl)-4-oxobutanoic acid | 4-(p-Iodophenyl)butyric acid |
| CAS Number | 194146-02-6 | 6340-79-0 | 4619-20-9 | 27913-58-2 |
| Molecular Formula | C₁₀H₉IO₃[1] | C₁₀H₉BrO₃ | C₁₁H₁₂O₃ | C₁₀H₁₁IO₂ |
| Molecular Weight | 304.08 g/mol [1] | 257.09 g/mol | 192.21 g/mol [2] | 290.10 g/mol |
| Appearance | Solid at room temperature[1] | Crystalline solid | White powder[3] | Light yellow solid[4] |
| Melting Point | Data not available | 146-147 °C[5] | 127-130 °C[2] | 89-89.5 °C[4] |
| Boiling Point | Data not available | Data not available | Data not available | 351.0±17.0 °C (Predicted)[4] |
| Solubility | Expected to have moderate solubility in polar organic solvents[1] | Data not available | Insoluble in water[3] | Chloroform (Sparingly), Methanol (Slightly)[4] |
Synthesis
The most plausible synthetic route for 4-(4-Iodo-phenyl)-4-oxo-butyric acid is the Friedel-Crafts acylation of iodobenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[6][7] This electrophilic aromatic substitution reaction introduces the acyl group onto the iodobenzene ring.[7]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
Materials:
-
Iodobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Büchner funnel
Procedure:
-
In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride in nitrobenzene.
-
Cool the mixture in an ice bath and slowly add succinic anhydride with continuous stirring.
-
To this mixture, add iodobenzene dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and finally with water again.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent (nitrobenzene) by vacuum distillation.
-
Recrystallize the crude product from ethanol to obtain pure 4-(4-Iodo-phenyl)-4-oxo-butyric acid.
Workflow for the Synthesis of 4-(4-Iodo-phenyl)-4-oxo-butyric acid
Caption: A flowchart illustrating the key steps in the synthesis of 4-(4-Iodo-phenyl)-4-oxo-butyric acid.
Potential Biological Activity and Mechanism of Action
Derivatives of 4-phenyl-4-oxo-butanoic acid have been identified as inhibitors of kynurenine-3-monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway.[8][9] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[10] Inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases, as it can decrease the production of neurotoxic metabolites and increase the levels of the neuroprotective kynurenic acid.[10]
The structure of 4-(4-Iodo-phenyl)-4-oxo-butyric acid fits the general pharmacophore for KMO inhibitors, suggesting it may exhibit similar activity. The iodophenyl moiety can participate in halogen bonding and other interactions within the enzyme's active site, potentially influencing its inhibitory potency.
The Kynurenine Pathway and the Role of KMO Inhibition
Caption: The metabolic pathway of kynurenine and the inhibitory action of 4-(4-Iodo-phenyl)-4-oxo-butyric acid on KMO.
Experimental Protocol: Kynurenine-3-Monooxygenase (KMO) Inhibition Assay
This protocol is based on a commercially available KMO inhibitor screening assay kit.[11][12]
Materials:
-
Recombinant human KMO enzyme
-
KMO assay buffer
-
NADPH
-
L-Kynurenine
-
Test compound (4-(4-Iodo-phenyl)-4-oxo-butyric acid) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 1X KMO assay buffer by diluting the concentrated stock.
-
Thaw the KMO enzyme on ice and dilute to the desired concentration (e.g., 20 µg/ml) with 1X KMO assay buffer.
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., 10% DMSO in assay buffer).
-
In a 96-well plate, add the following to each well:
-
50 µl of diluted KMO enzyme
-
10 µl of the test compound dilution (or vehicle for positive and negative controls).
-
-
Prepare a substrate mixture containing NADPH and L-Kynurenine in 1X KMO assay buffer.
-
Initiate the reaction by adding 40 µl of the substrate mixture to each well. For the "blank" or "negative control" wells, add the substrate mixture to buffer without the enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), with gentle shaking.
-
Measure the absorbance at 340 nm. The decrease in absorbance is proportional to the consumption of NADPH and thus indicates KMO activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Applications in Drug Development
The structural features of 4-(4-Iodo-phenyl)-4-oxo-butyric acid and its analogs make it a valuable scaffold in drug development, particularly in two key areas: as a potential therapeutic agent for neurodegenerative diseases and as a functional moiety for enhancing the pharmacokinetic properties of other drugs.
KMO Inhibition for Neuroprotection
As discussed, the potential for this compound to inhibit KMO makes it a candidate for the development of drugs targeting neurodegenerative disorders such as Huntington's disease and Alzheimer's disease.[10] Further structure-activity relationship (SAR) studies could lead to the development of more potent and selective KMO inhibitors based on this scaffold.
Albumin Binder for Enhanced Drug Delivery
A closely related compound, 4-(p-iodophenyl)butyric acid, has been effectively used as an albumin-binding moiety to extend the in vivo half-life of various therapeutic and diagnostic agents, particularly radiopharmaceuticals.[13][14] This strategy improves tumor uptake and retention of the conjugated drug while reducing clearance through the kidneys.[14] The 4-(4-Iodo-phenyl)-4-oxo-butyric acid scaffold could be similarly employed.
Workflow for Utilizing 4-(4-Iodo-phenyl)-4-oxo-butyric acid as an Albumin Binder
Caption: A workflow demonstrating the conjugation of 4-(4-Iodo-phenyl)-4-oxo-butyric acid to a therapeutic agent and its subsequent in vivo action.
Experimental Protocol: Conjugation and In Vivo Evaluation of an Albumin-Binding Radiopharmaceutical
This protocol outlines the general steps for conjugating 4-(4-Iodo-phenyl)-4-oxo-butyric acid to a targeting molecule (e.g., a peptide) and evaluating its in vivo performance.
Materials:
-
Targeting peptide with a free amine group
-
4-(4-Iodo-phenyl)-4-oxo-butyric acid
-
Coupling agents (e.g., HBTU, HATU)
-
Solid-phase synthesis resin (if applicable)
-
Chelator (e.g., DOTA) for radiolabeling
-
Radionuclide (e.g., ¹⁷⁷Lu)
-
Tumor-bearing animal model
-
SPECT/CT or PET/CT imaging system
Procedure:
-
Synthesis of the Conjugate:
-
The carboxylic acid group of 4-(4-Iodo-phenyl)-4-oxo-butyric acid can be activated using standard peptide coupling reagents.
-
The activated acid is then reacted with a free amine on the targeting peptide, which may be assembled on a solid support.
-
A chelator for radiolabeling is typically also incorporated into the peptide sequence.
-
The final conjugate is cleaved from the resin, purified by HPLC, and characterized by mass spectrometry.
-
-
Radiolabeling:
-
The purified conjugate is incubated with the chosen radionuclide (e.g., ¹⁷⁷LuCl₃) in a suitable buffer at an optimized temperature and pH.
-
The radiolabeling efficiency is determined by radio-TLC or radio-HPLC.
-
-
In Vitro Albumin Binding Assay:
-
The radiolabeled conjugate is incubated with human or mouse serum albumin.
-
The extent of binding can be determined by size-exclusion chromatography or other suitable methods.
-
-
In Vivo Biodistribution and Imaging:
-
The radiolabeled conjugate is administered intravenously to tumor-bearing animals.
-
At various time points post-injection, animals are imaged using SPECT/CT or PET/CT to visualize the distribution of the radiotracer.
-
Following the final imaging session, tissues and organs are harvested, weighed, and their radioactivity is measured to quantify the biodistribution and calculate tumor-to-organ ratios.
-
Conclusion
4-(4-Iodo-phenyl)-4-oxo-butyric acid is a versatile chemical entity with significant potential in drug discovery and development. Its probable role as a kynurenine-3-monooxygenase inhibitor warrants further investigation for the treatment of neurodegenerative diseases. Furthermore, its application as an albumin-binding moiety offers a promising strategy to improve the pharmacokinetic profiles of targeted therapeutics and diagnostics. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development involving this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9 [sigmaaldrich.com]
- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 4. 4-(P-IODOPHENYL)BUTYRIC ACID CAS#: 27913-58-2 [m.chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. thno.org [thno.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase [periodicos.capes.gov.br]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
